3-Amino-2-methylbenzoic acid
Overview
Description
3-Amino-2-methylbenzoic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and a methyl group at the second carbon of the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Synthetic Routes and Reaction Conditions:
From 2-Chloro-m-xylene: One method involves adding 2-chloro-m-xylene to an acetic acid solvent with sodium acetate as a catalyst. The mixture is heated to 80-100°C, followed by the addition of hydroperoxidation.
From 3-Nitryl-2-methylbenzoic Acid: Another method uses 3-nitryl-2-methylbenzoic acid as the starting material. This compound undergoes liquid phase catalytic hydrogenation to produce this compound.
Industrial Production Methods:
- The industrial production of this compound often involves the chlorination of m-xylene, followed by oxidation to form 3-methyl-2-chlorobenzoic acid. This intermediate is then ammoniated under alkaline conditions to produce the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group can be converted to a nitro group.
Reduction: The compound can be reduced to form various derivatives, such as 3-amino-2-methylbenzyl alcohol.
Substitution: It can participate in substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products:
Oxidation: 3-Nitro-2-methylbenzoic acid.
Reduction: 3-Amino-2-methylbenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
3-Amino-2-methylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of dyes and pigments.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-amino-2-methylbenzoic acid involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, depending on its structural modifications. The pathways involved include the disruption of cell membrane integrity and inhibition of microbial growth .
Comparison with Similar Compounds
2-Amino-3-methylbenzoic acid: This compound has a similar structure but differs in the position of the amino group.
3-Methyl-2-nitrobenzoic acid: It is an oxidized form of 3-amino-2-methylbenzoic acid.
3-Amino-4-methylbenzoic acid: Another isomer with the amino group at the fourth position
Uniqueness:
- This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its position-specific functional groups make it a valuable intermediate in various synthetic pathways and applications .
Properties
IUPAC Name |
3-amino-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHMLZGICSEKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52130-17-3 | |
Record name | 3-Amino-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52130-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 52130-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=750188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility characteristics of 3-Amino-2-methylbenzoic acid?
A1: this compound exhibits varying solubility in different solvents. Its solubility increases with temperature in common solvents like methanol, ethanol, and propanol. This information is crucial for developing solutions and formulations involving this compound. []
Q2: How does this compound contribute to the formation of unique nanostructures?
A2: This compound plays a crucial role in constructing cyclic peptide nanotubes with tunable interiors. Incorporating this compound within the peptide sequence introduces a functional group inside the nanotube without hindering its structural integrity. This modification allows for controlled growth and compatibility with polymer processing techniques, paving the way for applications like molecularly defined porous membranes. []
Q3: What is the significance of the sublimation thermodynamics of this compound?
A3: Understanding the sublimation thermodynamics of this compound is essential for processes like purification and deposition. Studies using the Knudsen mass-loss effusion technique have determined its vapor pressure at various temperatures, allowing for the calculation of key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of sublimation. These parameters are crucial for optimizing processes that involve phase transitions of this compound. []
Q4: How does this compound contribute to the development of liquid crystals?
A4: this compound acts as a central building block for synthesizing asymmetric bent-core liquid crystals. By attaching various aromatic rings to this core via ester and imine linkages, researchers have created liquid crystal molecules exhibiting smectic (SmA and SmC) and nematic phases. Notably, these materials exhibit "de Vries-like" properties, characterized by minimal layer shrinkage during the SmA-SmC transition. This characteristic makes them attractive for applications in ferroelectric liquid crystal displays. []
Q5: How is this compound utilized in the synthesis of organometallic compounds?
A5: This compound serves as an effective imido-releasing agent in synthesizing organoimido-derivatized hexamolybdates. The resulting compounds, incorporating a remote carboxyl group, exhibit interesting supramolecular assembly behaviors due to hydrogen bonding interactions. The diverse structural arrangements observed in these hexamolybdate derivatives highlight the potential of this compound as a building block for creating functional materials with tailored properties. []
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